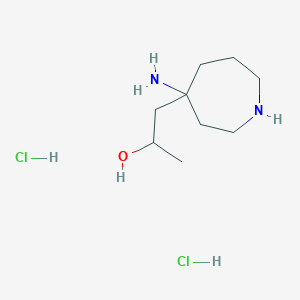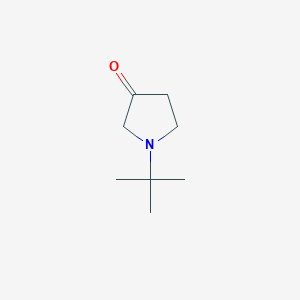![molecular formula C13H21NO3 B13568117 Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13568117.png)
Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that features a unique azabicyclo[3.2.1]octane scaffold. This structure is central to the family of tropane alkaloids, which are known for their diverse biological activities
Vorbereitungsmethoden
The synthesis of tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common approach is to start with an acyclic precursor that contains all the necessary stereochemical information, allowing for the stereocontrolled formation of the bicyclic structure . Another method involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a ligand for nicotinic acetylcholine receptors, playing a crucial role in synaptic transmission in the central and peripheral nervous systems .
Wirkmechanismus
The mechanism of action of tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with molecular targets such as nicotinic acetylcholine receptors . By binding to these receptors, the compound can modulate synaptic transmission, affecting various physiological processes. The specific pathways involved depend on the receptor subtype and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared to other similar compounds, such as tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate and tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate . These compounds share the azabicyclo[3.2.1]octane scaffold but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H21NO3 |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-10-4-5-13(6-10,8-14)9-15/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
BDZVIVSJAKJKAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


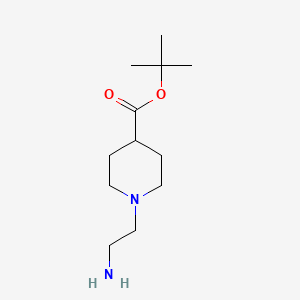
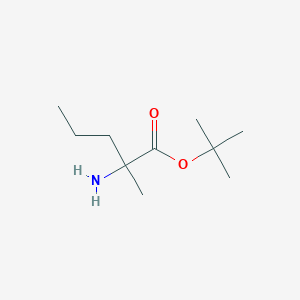

![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylicacid](/img/structure/B13568044.png)
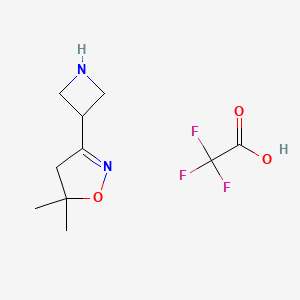
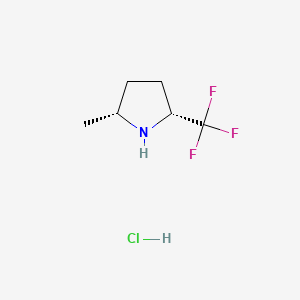
![(9H-fluoren-9-yl)methyl4-[3-oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[2-benzofuran-1,9'-xanthen]-6'-yl]piperazine-1-carboxylate](/img/structure/B13568069.png)

![1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13568079.png)
![4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate](/img/structure/B13568088.png)
